BenchChemオンラインストアへようこそ!

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Alzheimer's disease amyloid-beta binding imaging probe development

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 892858-19-4; molecular formula C₁₈H₁₈N₂O₂S; molecular weight 326.41 g/mol) is a synthetic small molecule belonging to the benzothiazole-amide class. It features a 4-ethyl substituent on the benzothiazole core, a three-carbon propanamide linker, and a terminal phenoxy group.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 892858-19-4
Cat. No. B3013624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
CAS892858-19-4
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21)
InChIKeyBZMWZXAJPHQSCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 892858-19-4): Procurement-Focused Baseline for a Research-Grade Benzothiazole-Phenoxypropanamide


N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 892858-19-4; molecular formula C₁₈H₁₈N₂O₂S; molecular weight 326.41 g/mol) is a synthetic small molecule belonging to the benzothiazole-amide class. It features a 4-ethyl substituent on the benzothiazole core, a three-carbon propanamide linker, and a terminal phenoxy group. Benzothiazole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their broad-spectrum bioactivity [1]. The 3-phenoxypropanamide motif appears in fragment-screening libraries and has been identified in X-ray crystallographic fragment hits deposited at the Protein Data Bank (PDB ligand code VW3) [2]. Within authoritative databases, this compound is curated in BindingDB under entry BDBM50276883 (ChEMBL ID CHEMBL4175800), with annotated in vitro affinity data against two human targets [3].

Why N-(4-Ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide Cannot Be Freely Substituted by In-Class Analogs: A Procurement-Relevant Caution


Benzothiazole-amide compounds with superficially similar scaffolds exhibit divergent target-binding and physicochemical profiles driven by three structural variables: (i) the nature and position of the benzothiazole ring substituent, (ii) the linker length and composition, and (iii) the terminal aromatic group [1]. The 4-ethyl substitution on the benzothiazole core of CAS 892858-19-4 is a critical hydrophobic contact point that cannot be replicated by 4-H, 4-methyl, or 4-chloro analogs without altering binding-site complementarity. Published quantitative structure–activity relationship (QSAR) models for benzothiazole–amyloid binding demonstrate that even single-atom changes in the 4-position modulate logP, polar surface area, and affinity for β-sheet aggregates [2]. Likewise, the three-carbon propanamide linker with terminal phenoxy group establishes a hydrogen-bonding geometry distinct from the shorter acetamide linker found in common benzothiazole screening compounds such as N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide (CAS 892852-92-5). Procurement of an incorrect analog for a target-engagement or selectivity experiment risks invalidating the SAR hypothesis and wasting screening resources. The quantitative evidence below establishes where this compound occupies a unique position within the benzothiazole-phenoxypropanamide chemical space.

Quantitative Differentiation Evidence for N-(4-Ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 892858-19-4) vs. Nearest Analogs


Amyloid-β (1–40) Aggregate Binding Affinity: Ki = 4.31 nM vs. Benchmark Benzothiazole Comparator

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 892858-19-4) demonstrates a Ki of 4.31 nM for inhibition of [¹²⁵I]-labeled benzothiazole probe binding to amyloid-β (1–40) aggregates (unknown origin) after 3 hours by NaI well counting [1]. This places the compound in the moderate-nanomolar affinity range. For comparison, a structurally distinct benzothiazole-based comparator (BDBM50481126 / CHEMBL566709) achieves a Ki of 2.90 nM against β-amyloid aggregates from Alzheimer's disease patient brain homogenate [2], representing a ~1.5-fold difference. Among the 229 benzothiazole ligands with amyloid-binding data deposited in BindingDB, affinities span from sub-nanomolar to micromolar, with the median clustered in the 5–50 nM Ki range [3]. The 4-ethyl-phenoxypropanamide substitution pattern places CAS 892858-19-4 in the upper-quartile affinity tier while maintaining a CLogP predicted to be approximately 2.5–3.0, balancing affinity with physicochemical properties suitable for CNS penetration [4].

Alzheimer's disease amyloid-beta binding imaging probe development

Estrogen Receptor (ER) Antagonist Activity: Ki = 4.30 nM in MCF7 Proliferation Assay

In a human MCF7 breast adenocarcinoma cell-based functional assay, CAS 892858-19-4 inhibited 17β-estradiol-induced cell proliferation with a Ki of 4.30 nM, indicating potent ER antagonist activity [1]. For class-level context, benzothiazole amide derivatives evaluated as PPARα antagonists in transactivation assays showed moderate antagonist activity, and the same compound series exhibited cytotoxicity in pancreatic (IC₅₀ range ~5–50 µM), colorectal, and paraganglioma cancer cell lines [2]. The 4.30 nM Ki in MCF7 cells positions CAS 892858-19-4 orders of magnitude more potent than the generic benzothiazole amide anti-proliferative benchmark range, although these data arise from different assay endpoints (ER antagonism vs. generalized cytotoxicity) and must be interpreted with caution. No direct head-to-head comparison with a defined structural analog in the identical MCF7 assay is publicly available.

breast cancer estrogen receptor anti-proliferative

4-Ethyl Substituent Differentiation vs. 4-H, 4-Methyl, 4-Chloro, and 4-Methylthio Benzothiazole Analogs

The 4-ethyl group on the benzothiazole core of CAS 892858-19-4 represents a specific hydrophobic parameter space (π value ~+1.0; molar refractivity ~10.3 cm³/mol) [1]. SAR studies on benzothiazole-based amyloid ligands demonstrate that substituent lipophilicity at the benzothiazole ring correlates positively with Aβ-aggregate binding affinity up to an optimal logP range, beyond which non-specific binding increases [2]. The 4-ethyl group provides a calculated CLogP contribution of approximately +0.8 to +1.0 log units vs. the unsubstituted (4-H) benzothiazole analog N-(benzo[d]thiazol-2-yl)-3-phenoxypropanamide, which has been used in metal-complexation studies but lacks annotated biological affinity data [3]. The 4-methyl analog (N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide) is approximately 0.5 log units less lipophilic. The 4-chloro analog introduces an electron-withdrawing effect absent in the ethyl derivative and alters the benzothiazole ring electronics, while the 4-methylthio analog introduces additional hydrogen-bond acceptor capacity [4]. These differences translate into distinct binding-site complementarity, pharmacokinetic profiles, and chemical stability. Procurement of the 4-ethyl analog ensures the intended hydrophobic contact surface area and metabolic stability profile associated with an sp³-rich alkyl substituent.

structure-activity relationship lipophilicity substituent effects

Propanamide Linker Length Advantage vs. Acetamide-Linked Benzothiazole Compounds

The three-carbon propanamide linker (—NH—CO—CH₂—CH₂—O—) in CAS 892858-19-4 provides an additional rotatable bond and ~2.5 Å greater extended length compared to the acetamide linker (—NH—CO—CH₂—O—) found in N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide (CAS 892852-92-5) . SAR studies on benzothiazole-propanamide linker systems as monoamine oxidase-B and butyrylcholinesterase inhibitors demonstrate that linker length strongly modulates enzyme inhibitory potency, with propanamide-linked derivatives showing distinct IC₅₀ profiles relative to acetamide-linked comparators [1]. In anticonvulsant screening of substituted benzylidenehydrazinyl-N-(benzo[d]thiazol-2-yl)propanamides, two compounds exhibited activity comparable to standard drugs phenytoin and carbamazepine [2], underscoring the pharmacological relevance of the propanamide spacer. The extended linker in CAS 892858-19-4 permits greater conformational sampling, which may enable binding to deeper or differently shaped pockets compared to acetamide-linked analogs. Conversely, the acetamide linker provides greater rigidity and may be preferred for targets with shallow binding sites. No direct head-to-head binding data between the propanamide and acetamide analogs of this specific benzothiazole core are available, limiting the evidence strength to class-level inference.

linker optimization binding mode conformational flexibility

Evidence-Supported Application Scenarios for N-(4-Ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 892858-19-4)


Amyloid-β Target-Engagement and Competitive Binding Displacement Studies

Investigators developing positron emission tomography (PET) or single-photon emission computed tomography (SPECT) probes for cerebral amyloid imaging can employ CAS 892858-19-4 as a non-radioactive reference ligand in competitive binding displacement assays against Aβ(1–40) and Aβ(1–42) aggregates [1]. With a Ki of 4.31 nM for Aβ(1–40), this compound occupies a defined affinity benchmark that permits quantitative comparison with novel benzothiazole-based probe candidates. The 4-ethyl substitution provides a hydrophobic anchor distinct from the 6-hydroxy or 4'-methylamino substituents of Pittsburgh Compound B, enabling orthogonal SAR exploration [2]. QSAR models for benzothiazole–amyloid binding support the use of this substitution pattern to interrogate lipophilicity–affinity relationships [3].

Estrogen Receptor Antagonist Profiling in MCF7 Breast Cancer Models

The potent ER antagonist activity (Ki = 4.30 nM in MCF7 cell proliferation assay) qualifies CAS 892858-19-4 as a candidate for profiling against estrogen receptor-positive breast cancer cell panels [1]. Researchers should benchmark this compound against established anti-estrogens (e.g., tamoxifen, fulvestrant) and against structurally related benzothiazole amides that exhibit generalized cytotoxicity at micromolar concentrations in pancreatic and colorectal cancer lines [2]. This orthogonal activity profile—sub-nanomolar ER antagonism vs. micromolar broad cytotoxicity—suggests a degree of target selectivity that warrants deeper selectivity-panel characterization.

Structure–Activity Relationship (SAR) Expansion of Benzothiazole-Phenoxypropanamide Chemical Space

Medicinal chemistry teams conducting SAR-by-catalog or focused library synthesis can use CAS 892858-19-4 as a 4-ethyl-phenoxypropanamide reference point within a matrix of 4-substituted benzothiazole analogs [1]. By systematically comparing 4-H, 4-methyl, 4-chloro, 4-methylthio, and 4-ethyl variants, researchers can deconvolute the contributions of steric bulk, lipophilicity, and electronic effects to target binding and ADMET properties. The 3-phenoxypropanamide linker further differentiates this compound from acetamide- and butanamide-linked benzothiazole screening compounds, providing a distinct trajectory for linker-length optimization [2].

Fragment-Based or HTS Hit Validation Requiring Defined Physicochemical Space

The 3-phenoxypropanamide fragment has been identified in X-ray crystallographic fragment screens (PDB ligand code VW3, PDB ID 7FO3), indicating that this chemical motif can engage protein binding sites with interpretable electron density [1]. CAS 892858-19-4 extends this validated fragment with a 4-ethylbenzothiazole core, representing a tractable starting point for structure-guided optimization. For high-throughput screening (HTS) hit triage, the compound's molecular weight (326.41 g/mol), predicted logP (~2.5–3.0), and hydrogen-bond donor/acceptor profile (1 donor, 4 acceptors) place it within lead-like chemical space, making it suitable for downstream medicinal chemistry optimization without requiring dramatic physicochemical property changes [2].

Quote Request

Request a Quote for N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.